Technical Guide: 3-Amino-3-(4-fluorophenyl)propanoic Acid in Drug Discovery
Technical Guide: 3-Amino-3-(4-fluorophenyl)propanoic Acid in Drug Discovery
Topic: 3-Amino-3-(4-fluorophenyl)propanoic Acid: Chemical Structure, Synthesis, and Medicinal Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Amino-3-(4-fluorophenyl)propanoic acid (often referred to as
This guide analyzes the molecule's structural properties, validated synthetic pathways, and its pivotal role as a pharmacophore in the development of peptidomimetics, integrin inhibitors, and
Chemical Profile and Structure[1][2][3][4][5][6][7][8]
Structural Identity
The molecule consists of a propanoic acid backbone with a primary amino group and a 4-fluorophenyl substituent attached to the
Key Structural Features:
- -Amino Acid Motif: The increased distance between the amino and carboxyl termini alters hydrogen bonding patterns, favoring the formation of stable secondary structures (helices, sheets) known as "foldamers" when oligomerized.
-
Fluorine Substitution: The para-fluorine atom functions as a bioisostere for hydrogen or a hydroxyl group. It increases lipophilicity (LogP) and metabolic stability by blocking para-hydroxylation by Cytochrome P450 enzymes.
Physicochemical Properties
Data summarized from experimental and predicted sources.
| Property | Value / Description |
| IUPAC Name | 3-Amino-3-(4-fluorophenyl)propanoic acid |
| CAS Number | 325-89-3 (Racemic) 151911-33-0 (S-isomer) 151911-23-8 (R-isomer) |
| Molecular Formula | C |
| Molecular Weight | 183.18 g/mol |
| Melting Point | 224–228 °C (decomposition) |
| pKa (Predicted) | pKa |
| Solubility | Soluble in water (zwitterionic form), dilute acid/base; sparingly soluble in ethanol.[2][3][1] |
| Appearance | White to off-white crystalline powder |
Synthetic Methodologies
Pathway A: Modified Rodionov Synthesis (Racemic)
The most scalable route for the racemic compound involves the condensation of 4-fluorobenzaldehyde with malonic acid and ammonium acetate. This "one-pot" reaction proceeds via an imine intermediate followed by decarboxylation.
Protocol:
-
Reagents: 4-Fluorobenzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq).
-
Solvent: Ethanol (reflux).
-
Procedure: Reflux the mixture for 8–12 hours. The product precipitates upon cooling.[4]
-
Purification: Recrystallization from aqueous ethanol.
Pathway B: Enzymatic Kinetic Resolution (Enantioselective)
To obtain enantiopure (S)- or (R)-isomers, lipase-catalyzed hydrolysis of the ethyl ester is the industry standard.
Protocol:
-
Substrate: Ethyl 3-amino-3-(4-fluorophenyl)propanoate (racemic).
-
Enzyme: Lipase PSIM (Burkholderia cepacia) or CAL-B (Candida antarctica).
-
Conditions: Diisopropyl ether (solvent),
, small amount of water. -
Mechanism: The lipase selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.
-
Separation: Acid-base extraction separates the free acid (S) from the unreacted ester (R).
Figure 1: Synthetic workflow comparing the direct Rodionov synthesis for racemic material and the enzymatic resolution pathway for enantiopure isolation.
Medicinal Chemistry Applications
Peptidomimetics and Stability
Incorporating 3-amino-3-(4-fluorophenyl)propanoic acid into peptide chains creates
-
Protease Resistance: The additional carbon atom in the backbone prevents recognition by standard proteases (e.g., pepsin, trypsin), significantly extending the half-life of peptide drugs in vivo.
-
Secondary Structure: These residues promote the formation of stable helices (e.g., the 14-helix), which are critical for disrupting protein-protein interactions.
Integrin Inhibitors (RGD Mimetics)
The scaffold is used to mimic the Asp-Phe region of the RGD (Arg-Gly-Asp) sequence, a ligand for integrin receptors (
-
Mechanism: The 4-fluorophenyl group occupies the hydrophobic pocket of the integrin receptor, while the
-amino acid backbone provides the precise spatial geometry required to antagonize the receptor. -
Application: Tumor targeting and anti-angiogenic therapies. Dextran-Fc hybrids functionalized with these RGD mimetics have shown efficacy in delivering cytotoxic payloads (e.g., MMAE) to tumors.
Precursor to -Lactams
This amino acid is a direct precursor for the synthesis of 4-aryl-2-azetidinones (monocyclic
-
Synthesis: Cyclization is achieved using dehydrating agents or via the activation of the carboxyl group.
-
Utility: These
-lactams serve as cholesterol absorption inhibitors (similar to Ezetimibe) and novel antibiotics.
Analytical Characterization
To validate the identity of synthesized batches, Nuclear Magnetic Resonance (NMR) is the primary tool. The
Typical
-
Aromatic Region:
7.3–7.4 (m, 2H) and 7.1–7.2 (m, 2H) corresponding to the 4-fluorophenyl ring.[5] -
-CH (Chiral Center):
~4.54 (t, Hz, 1H).[5] This triplet indicates coupling to the adjacent methylene protons. -
-CH
(Methylene): Two signals (dd) around 2.7–2.8, showing geminal coupling and vicinal coupling to the -proton.
Safety and Handling
-
Hazard Classification: GHS07 (Irritant).
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at room temperature in a dry, dark place. The compound is stable but hygroscopic; protect from moisture to prevent caking.
References
-
Synthesis & Resolution: Soltaninejad, V., et al.
-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." Molecules, 2020.[5][6] -
Integrin Targeting: Schneider, H., et al. "Synthetic Integrin-Targeting Dextran-Fc Hybrids Efficiently Inhibit Tumor Proliferation In Vitro." Frontiers in Chemistry, 2021.
-
Antiproliferative Activity: Rosso, E., et al. "Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold."[7] Pharmaceuticals, 2026.[7]
-
-Lactam Synthesis: Banik, B.K., et al. "Synthesis of
-Lactams."[6] Encyclopedia, 2020. -
Compound Properties: PubChem CID 579885. "3-Amino-3-(4-fluorophenyl)propanoic acid."[2][1][8][9] National Library of Medicine.
Sources
- 1. CAS 325-89-3: 3-Amino-3-(4-fluorophenyl)propionic acid [cymitquimica.com]
- 2. 3-Amino-3-(4-fluorophenyl)propanoic acid | C9H10FNO2 | CID 579885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis | MDPI [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. 3-氨基-3-(4-氟苯基)丙酸 | 325-89-3 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
